molecular formula C19H19NO2S B3058437 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- CAS No. 89438-35-7

2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-

Cat. No.: B3058437
CAS No.: 89438-35-7
M. Wt: 325.4 g/mol
InChI Key: FYLXZDXHYYGHSH-UHFFFAOYSA-N
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Description

2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- is a complex organic compound with the molecular formula C19H19NO2S This compound is characterized by the presence of a furan ring, an amine group, and a sulfinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-furanamine with N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various substituted amines or amides.

Scientific Research Applications

2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-ethyl-
  • 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-methyl-
  • 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-isopropyl-

Uniqueness

2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- is unique due to its specific structural features, such as the combination of a furan ring, an amine group, and a sulfinyl group attached to a phenyl ring

Properties

IUPAC Name

N,3-dimethyl-5-(4-methylphenyl)sulfinyl-N-phenylfuran-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-14-9-11-17(12-10-14)23(21)18-13-15(2)19(22-18)20(3)16-7-5-4-6-8-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLXZDXHYYGHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC(=C(O2)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537748
Record name N,3-Dimethyl-5-(4-methylbenzene-1-sulfinyl)-N-phenylfuran-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89438-35-7
Record name N,3-Dimethyl-5-(4-methylbenzene-1-sulfinyl)-N-phenylfuran-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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